molecular formula C17H19NO3S B11169365 2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide

2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11169365
M. Wt: 317.4 g/mol
InChI Key: ZCFVZIJLBIDCJX-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylsulfonyl group and a 3,4-dimethylphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with N-(3,4-dimethylphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)-N-(2,4-dimethylphenyl)acetamide
  • 2-(benzylsulfonyl)-N-(3,5-dimethylphenyl)acetamide
  • 2-(benzylsulfonyl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19NO3S/c1-13-8-9-16(10-14(13)2)18-17(19)12-22(20,21)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

ZCFVZIJLBIDCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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